molecular formula C20H20FN3O3 B281959 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

Cat. No. B281959
M. Wt: 369.4 g/mol
InChI Key: IJZURFAHRIKADK-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as FAPA, is a chemical compound that has been extensively studied for its potential pharmacological applications. FAPA belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of FAPA is not fully understood. However, it has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been shown to inhibit the reuptake of dopamine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is believed to be responsible for the pharmacological effects of FAPA.
Biochemical and Physiological Effects:
FAPA has been shown to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been shown to inhibit the reuptake of dopamine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is believed to be responsible for the pharmacological effects of FAPA.

Advantages and Limitations for Lab Experiments

One of the advantages of FAPA is that it has been extensively studied for its potential pharmacological applications. This means that there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one of the limitations of FAPA is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to fully understand its pharmacological effects.

Future Directions

There are several future directions for the study of FAPA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to further investigate its mechanism of action and to design experiments to fully understand its pharmacological effects. Additionally, the development of new synthesis methods for FAPA may lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of FAPA involves the reaction of 4-(4-Fluorophenyl)-1-piperazine with 4-chloro-4-oxobut-2-enoic acid in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure FAPA. This synthesis method has been optimized and has been shown to yield high purity FAPA.

Scientific Research Applications

FAPA has been extensively studied for its potential pharmacological applications. It has been shown to exhibit various biological activities such as antipsychotic, antidepressant, and anxiolytic effects. FAPA has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

(Z)-4-[4-[4-(4-fluorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H20FN3O3/c21-15-1-5-17(6-2-15)23-11-13-24(14-12-23)18-7-3-16(4-8-18)22-19(25)9-10-20(26)27/h1-10H,11-14H2,(H,22,25)(H,26,27)/b10-9-

InChI Key

IJZURFAHRIKADK-KTKRTIGZSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC=C(C=C3)F

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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